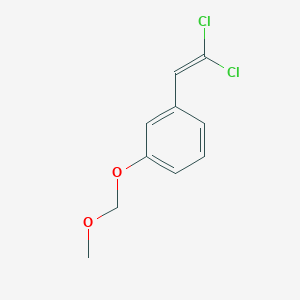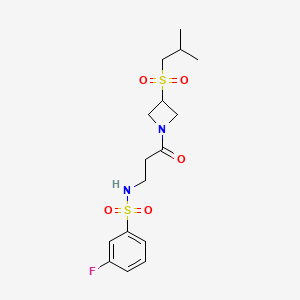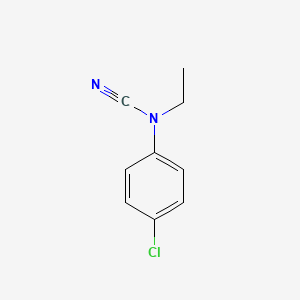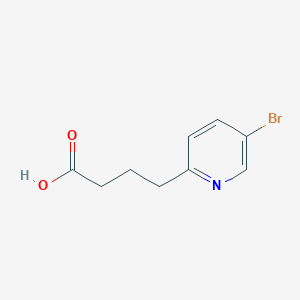
1-(2,2-Dichloroethenyl)-3-(methoxymethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2,2-Dichloroethenyl)-3-(methoxymethoxy)benzene, also known as DDT, is a synthetic insecticide that was widely used in the mid-20th century to control pests such as mosquitoes and agricultural insects. It was first synthesized in 1874 but its insecticidal properties were not discovered until the 1940s. DDT was banned in many countries due to its negative impact on the environment and human health.
Scientific Research Applications
Polymer Synthesis : A study by Nishikubo et al. (2004) explored the polyaddition of bis(oxetane)s with active bis(ester)s, including derivatives similar to 1-(2,2-Dichloroethenyl)-3-(methoxymethoxy)benzene. This research is significant for synthesizing polyethers with pendant ester groups, offering potential applications in the field of polymer chemistry (Nishikubo, Kudo, Sasaki, Kuwamura, & Imataki, 2004).
Solvent Extraction System Development : Traeger et al. (2012) developed a solvent extraction system using 1,2-bis(2-methoxyethylthio)benzene, a compound structurally related to 1-(2,2-Dichloroethenyl)-3-(methoxymethoxy)benzene. This system was aimed at selectively recovering palladium from spent automotive catalysts, demonstrating an application in material recycling and recovery (Traeger, Koenig, Städtke, & Holdt, 2012).
Conformational Properties of Pillar[5]arenes : Kou et al. (2010) studied the synthesis and conformational properties of nonsymmetric pillar[5]arenes using derivatives similar to 1-(2,2-Dichloroethenyl)-3-(methoxymethoxy)benzene. Their research provides insights into the encapsulation capabilities and structural variations of these macrocyclic compounds, which are crucial in supramolecular chemistry (Kou, Tao, Cao, Fu, Schollmeyer, & Meier, 2010).
Synthesis of Hg(II) Complexes : Rofouei et al. (2009) investigated the synthesis and structural properties of Hg(II) complexes with [1,3-di(2-methoxy)benzene]triazene, a compound related to 1-(2,2-Dichloroethenyl)-3-(methoxymethoxy)benzene. This research contributes to the understanding of metal-organic frameworks and their potential applications in catalysis or material science (Rofouei, Hematyar, Ghoulipour, & Gharamaleki, 2009).
properties
IUPAC Name |
1-(2,2-dichloroethenyl)-3-(methoxymethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O2/c1-13-7-14-9-4-2-3-8(5-9)6-10(11)12/h2-6H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBTCRNDKEUYKDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC=CC(=C1)C=C(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2-Dichloroethenyl)-3-(methoxymethoxy)benzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-chlorophenyl)-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methylacetamide](/img/structure/B2804126.png)


![2-(2-chlorophenyl)-N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2804133.png)


![N-[4-chloro-3-(trifluoromethyl)phenyl]-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine](/img/structure/B2804137.png)

![3-({[(3-Sulfamoylphenyl)methyl]amino}methyl)benzene-1-sulfonamide hydrochloride](/img/structure/B2804139.png)

![3-Butyl-2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]quinazolin-4-one](/img/structure/B2804141.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2804143.png)
![5-Fluoro-4-(4-methoxyphenyl)-6-[4-(1-methylpyrazol-4-yl)sulfonylpiperazin-1-yl]pyrimidine](/img/structure/B2804144.png)